3-tert-Butyl-4-methoxyphenol
Description
Significance of 2-tert-Butyl-4-hydroxyanisole as a Research Subject
The importance of 2-tert-butyl-4-hydroxyanisole in academic research stems largely from its potent antioxidant properties. researchgate.net By scavenging free radicals, it helps to prevent oxidative damage to cells and tissues, a process implicated in a wide range of biological phenomena. researchgate.net This characteristic has made 2-BHA, often in conjunction with its isomer 3-tert-butyl-4-hydroxyanisole (3-BHA), a standard compound for studying the mechanisms of lipid peroxidation and the efficacy of antioxidant interventions. researchgate.netkarger.com
Beyond its general antioxidant capacity, 2-BHA has been instrumental in research on enzyme induction. researchgate.netebi.ac.uk Studies have shown that it can modulate the activity of various metabolic enzymes, which has significant implications for understanding how the body processes and detoxifies chemical compounds. researchgate.netnih.gov Furthermore, its ability to inhibit the neoplastic effects of certain chemical carcinogens has made it a key subject in cancer research, allowing scientists to explore the biochemical pathways involved in chemical carcinogenesis. researchgate.netacs.org
The distinct biological activities of the two primary isomers of BHA, 2-BHA and 3-BHA, have also been a significant area of research. researchgate.netnih.gov Investigations have revealed that these isomers can have different, and sometimes opposing, effects on biological systems, providing a valuable model for studying structure-activity relationships of phenolic antioxidants. researchgate.net
Historical Context of Academic Inquiry into 2-tert-Butyl-4-hydroxyanisole
The academic journey of 2-tert-butyl-4-hydroxyanisole is closely tied to the broader history of its parent compound, butylated hydroxyanisole (BHA). BHA was first introduced as a food preservative around 1947, a development that spurred scientific interest in its properties and mechanisms of action. mdpi.com
Early research focused on the synthesis and fundamental antioxidant characteristics of BHA isomers. Methods for synthesizing BHA, which typically result in a mixture of 2-BHA and 3-BHA, were developed and refined over time. google.comgoogle.com A notable early method involved the reaction of p-methoxyphenol with isobutylene (B52900) in the presence of an acid catalyst. google.com
In the latter half of the 20th century, academic inquiry into BHA and its isomers expanded significantly. A 1979 study published in the Journal of Medicinal Chemistry detailed the synthesis and inhibitory activity of 2-tert-butyl-4-hydroxyanisole against chemical carcinogens, marking a key milestone in its use in cancer research. acs.org Subsequent research in the 1980s further elucidated the differential effects of 2-BHA and 3-BHA on enzyme activities, providing a deeper understanding of their biological impacts. researchgate.net
The following table provides a brief timeline of key moments in the academic history of 2-tert-Butyl-4-hydroxyanisole and its parent compound BHA:
| Year | Milestone |
| c. 1947 | Butylated hydroxyanisole (BHA) is first used as a food preservative. mdpi.com |
| 1979 | A key research paper is published on the synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. acs.org |
| 1981 | Research highlights the differential effects of 2-BHA and 3-BHA on glutathione (B108866) S-transferase and epoxide hydrolase activities in mice. researchgate.net |
| 1989 | A publication in Sichuan Chemical Industry describes a common industrial preparation method for BHA, yielding a mixture of 2-BHA and 3-BHA. google.com |
Detailed Research Findings
Academic research has generated a wealth of data on the biochemical effects of 2-tert-butyl-4-hydroxyanisole. The following tables present some of these findings in a structured format.
Table 1: Comparative Effects of 2-BHA and 3-BHA on Enzyme Activity in Mice
This table summarizes the differential effects of dietary 2-BHA and 3-BHA on the activity of key detoxifying enzymes in the liver and forestomach of mice, as reported in a 1981 study. researchgate.net
| Isomer | Tissue | Enzyme | Induction Ratio (Treated vs. Control) |
| 2-BHA | Liver | Glutathione S-Transferase | 1.5x |
| 3-BHA | Liver | Glutathione S-Transferase | >4.5x |
| 2-BHA | Forestomach | Glutathione S-Transferase | Higher than 3-BHA |
| 3-BHA | Forestomach | Glutathione S-Transferase | Lower than 2-BHA |
| 3-BHA | Liver | Epoxide Hydrolase | 1.4x |
Data sourced from a study on the effects of 2- and 3-tert-Butyl-4-hydroxyanisole on enzyme activities in mice. researchgate.net
Table 2: Antioxidant Activity of BHA Isomers
This table presents data on the antioxidant capacity of BHA isomers from various studies.
| Isomer / Mixture | Assay | Result |
| BHA (mixture) | Peroxyl Radical Scavenging | EC50: 18.94 ± 0.38 µM nih.gov |
| 2-BHA | RIPK1 Inhibition (in silico prediction) | Lower predicted inhibitory capacity than 3-BHA nih.gov |
| 3-BHA | RIPK1 Inhibition (in silico prediction) | Higher predicted inhibitory capacity than 2-BHA nih.gov |
EC50 represents the concentration required to achieve 50% of the maximum effect.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058963 | |
| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-32-4 | |
| Record name | 2-tert-Butyl-4-hydroxyanisole | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-tert-Butyl-4-hydroxyanisole | |
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| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
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| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
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| Record name | 3-tert-butyl-4-methoxyphenol | |
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| Record name | 2-TERT-BUTYL-4-HYDROXYANISOLE | |
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Metabolism and Biotransformation of 2 Tert Butyl 4 Hydroxyanisole
In Vivo Metabolic Pathways of 2-tert-Butyl-4-hydroxyanisole
The in vivo metabolism of 2-tert-Butyl-4-hydroxyanisole is a multifaceted process involving conjugation, demethylation, and oxidation, leading to the formation of various metabolites that are subsequently eliminated from the body.
Excretion Profiles of 2-tert-Butyl-4-hydroxyanisole and Its Metabolites
Following oral administration in rats, 2-tert-Butyl-4-hydroxyanisole is rapidly absorbed and excreted. Within 48 hours, approximately 87-96% of an administered dose is eliminated from the body. The primary route of excretion is through the urine, with smaller quantities eliminated in the feces and as expired air nih.gov. Unchanged 2-tert-Butyl-4-hydroxyanisole has been identified in the feces, suggesting that a portion of the compound may pass through the gastrointestinal tract without being absorbed nih.gov.
Interactive Data Table: Excretion of 2-tert-Butyl-4-hydroxyanisole in Rats
| Excretion Route | Percentage of Dose Excreted (within 48 hours) |
| Urine | Major route |
| Feces | Minor route |
| Expired Air | Minor route |
| Total | 87-96% |
Identification of Major Conjugated Metabolites (e.g., Glucuronides, Sulfates)
The principal metabolic transformation of 2-tert-Butyl-4-hydroxyanisole involves conjugation with glucuronic acid and sulfate (B86663), which increases the water solubility of the compound and facilitates its urinary excretion. The major conjugated metabolites identified in the urine of rats administered 2-BHA are the glucuronide and sulfate conjugates of the parent compound nih.gov. Specifically, O-sulfate and O-glucuronide conjugates of 2-tert-Butyl-4-hydroxyanisole are the main forms found.
Interactive Data Table: Major Conjugated Metabolites of 2-tert-Butyl-4-hydroxyanisole
| Metabolite Class | Specific Metabolites Identified | Primary Excretion Route |
| Glucuronides | 2-tert-Butyl-4-hydroxyanisole-O-glucuronide | Urine |
| Sulfates | 2-tert-Butyl-4-hydroxyanisole-O-sulfate | Urine |
Formation of Demethylated and Oxidized Metabolites (e.g., tert-Butylhydroquinone (B1681946), tert-Butyl-1,4-benzoquinone)
In addition to conjugation, 2-tert-Butyl-4-hydroxyanisole undergoes demethylation and oxidation to form several metabolites. One of the key metabolites is tert-Butylhydroquinone (TBHQ), which is formed through the demethylation of the parent compound. Further oxidation of these phenolic intermediates can lead to the formation of quinone species. Notably, 4-tert-butyl-5-methoxy-1,2-benzoquinone has been identified as a urinary metabolite in rats nih.gov. Another significant oxidized metabolite is 2-tert-butyl-1,4-benzoquinone.
Interactive Data Table: Demethylated and Oxidized Metabolites of 2-tert-Butyl-4-hydroxyanisole
| Metabolite | Formation Pathway |
| tert-Butylhydroquinone (TBHQ) | Demethylation |
| 4-tert-butyl-5-methoxy-1,2-benzoquinone | Oxidation |
| 2-tert-butyl-1,4-benzoquinone | Oxidation |
Enzymatic Systems Governing 2-tert-Butyl-4-hydroxyanisole Biotransformation
The biotransformation of 2-tert-Butyl-4-hydroxyanisole is catalyzed by a suite of enzymatic systems, primarily the Phase I cytochrome P450 enzymes and various Phase II detoxification enzymes.
Role of Cytochrome P450 Enzymes in 2-tert-Butyl-4-hydroxyanisole Metabolism
The initial oxidative metabolism of 2-tert-Butyl-4-hydroxyanisole is carried out by the cytochrome P450 (CYP) superfamily of enzymes. While the involvement of this enzyme system is established, the specific CYP isozymes responsible for the metabolism of 2-tert-Butyl-4-hydroxyanisole have not been definitively identified in the available scientific literature. However, studies on the structurally related compound, butylated hydroxytoluene (BHT), have shown that it induces the expression of CYP2B6 and CYP3A4 in human hepatocytes. This suggests that these or similar isozymes may also be involved in the metabolism of 2-tert-Butyl-4-hydroxyanisole, although direct evidence is currently lacking.
Induction and Activity of Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferases, Epoxide Hydrolase, UDP-Glucuronosyltransferases)
2-tert-Butyl-4-hydroxyanisole is a known inducer of several Phase II detoxification enzymes, which play a crucial role in conjugating and eliminating its metabolites and other xenobiotics.
Glutathione S-Transferases (GSTs): Administration of 2-tert-Butyl-4-hydroxyanisole has been shown to increase the activity of glutathione S-transferases in various tissues. These enzymes catalyze the conjugation of glutathione to electrophilic compounds, thereby neutralizing their reactivity.
Epoxide Hydrolase: This enzyme is involved in the detoxification of epoxides, which can be reactive and potentially toxic metabolites. 2-tert-Butyl-4-hydroxyanisole has been observed to induce the activity of epoxide hydrolase.
UDP-Glucuronosyltransferases (UGTs): UGTs are responsible for the glucuronidation of 2-tert-Butyl-4-hydroxyanisole, a major metabolic pathway. The induction of UGT activity by 2-BHA enhances its conjugation and subsequent excretion.
Interactive Data Table: Induction of Phase II Detoxification Enzymes by 2-tert-Butyl-4-hydroxyanisole
| Enzyme | Function | Induction by 2-BHA |
| Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Activity is increased |
| Epoxide Hydrolase | Detoxification of epoxides | Activity is induced |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Activity is induced |
Peroxidase-Dependent Oxidation Pathways of 2-tert-Butyl-4-hydroxyanisole
The metabolism of 2-tert-Butyl-4-hydroxyanisole (2-BHA) can proceed via oxidation pathways dependent on peroxidases. These enzymes, in the presence of hydrogen peroxide, catalyze the oxidation of 2-BHA, leading to the formation of reactive intermediates and various metabolic products.
Research has shown that the peroxidase-catalyzed oxidation of phenolic compounds like 2-BHA involves the generation of free radical intermediates. nih.govnih.gov Electron spin resonance spectroscopy studies have successfully detected and identified the primary, unstable phenoxy free radical of BHA generated during its oxidation by horseradish peroxidase and hydrogen peroxide. nih.gov This phenoxy radical is a key reactive intermediate in the subsequent metabolic steps.
One of the major products resulting from this peroxidative oxidation is a dimer of BHA. nih.gov Specifically, 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxy-diphenyl, also known as di-BHA, has been isolated as the product from the reaction of 2-BHA with either commercial horseradish peroxidase or partially purified rat intestine peroxidase in the presence of hydrogen peroxide. nih.gov The formation of this dimer is a significant pathway in the metabolism of 2-BHA.
Further studies have identified other metabolites from peroxidase-dependent reactions. In reactions catalyzed by prostaglandin (B15479496) H synthase, which has peroxidase activity, several metabolites of butylated hydroxyanisole (BHA) have been characterized. While commercial BHA is a mixture of 2-BHA and the 3-BHA isomer, these findings shed light on potential pathways. Metabolites identified include BHA dimer, a dibenzofuran (B1670420) derivative (2-oxo-4,6-di-tert-butyl-dibenzofuran), and a biphenyl (B1667301) ether (2',3-di-tert-butyl-2-hydroxy-4',5'-dimethoxybiphenyl ether). cdc.gov The formation of these products indicates that the initial phenoxy radical can undergo further complex reactions, including dimerization and cyclization.
The table below summarizes the key intermediates and products formed during the peroxidase-dependent oxidation of 2-BHA.
| Reactant | Enzyme System | Intermediate/Product | Type |
| 2-tert-Butyl-4-hydroxyanisole | Horseradish Peroxidase / H₂O₂ | Phenoxy Radical | Intermediate |
| 2-tert-Butyl-4-hydroxyanisole | Horseradish Peroxidase / Rat Intestine Peroxidase / H₂O₂ | 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxy-diphenyl (di-BHA) | Product (Dimer) |
| Butylated Hydroxyanisole (BHA) | Prostaglandin H Synthase | BHA Dimer | Product |
| Butylated Hydroxyanisole (BHA) | Prostaglandin H Synthase | 2-oxo-4,6-di-tert-butyl-dibenzofuran | Product |
| Butylated Hydroxyanisole (BHA) | Prostaglandin H Synthase | 2',3-di-tert-butyl-2-hydroxy-4',5'-dimethoxybiphenyl ether | Product |
Data derived from studies on BHA, which is primarily composed of 3-BHA but also contains 2-BHA.
Tissue Distribution and Bioaccumulation of 2-tert-Butyl-4-hydroxyanisole and Its Metabolites
Following administration, 2-tert-Butyl-4-hydroxyanisole and its metabolites are distributed to various tissues, though significant bioaccumulation is not generally observed. researchgate.net Studies in rats provide detailed insights into the disposition of this compound.
After oral administration of radio-labeled 2-BHA to rats, radioactivity is distributed across several organs, with the highest concentrations typically found in the liver and kidney, which are key organs for metabolism and excretion. iaea.orgresearchgate.net Lower levels of radioactivity are generally detected in other tissues. The distribution in the forestomach and the glandular stomach has been found to be similar. nih.gov
One study using an everted rat gut preparation monitored the distribution of 2-BHA and its conversion to di-BHA. nih.gov After a one-hour incubation, the concentration of 2-BHA in the ileum wall was found to be significantly higher than in the surrounding solution. nih.gov This suggests absorption into the intestinal tissue, where metabolism, such as the peroxidative formation of di-BHA, can occur. nih.govnih.gov
Metabolites of 2-BHA are primarily excreted in the urine and feces. nih.gov In rats given 2-BHA, the main urinary metabolites identified were the sulfate and glucuronide conjugates of 2-BHA itself, as well as the sulfate conjugate of a quinone metabolite, 4-tert-butyl-5-methoxy-1,2-benzoquinone. nih.gov Unchanged 2-BHA was the primary compound found in the feces. nih.gov The rapid metabolism and excretion via conjugation with sulfates and glucuronic acid facilitate its clearance from the body.
The table below summarizes the observed distribution of 2-BHA and its metabolites in different tissues and excreta based on studies in rats.
| Tissue/Excreta | Compound(s) Detected | Key Findings |
| Forestomach | 2-BHA and metabolites | No significant amounts of metabolites were detected in the forestomach epithelium itself; most radioactivity was extractable with organic solvents, suggesting the presence of the parent compound. iaea.org |
| Glandular Stomach | 2-BHA and metabolites | Distribution of radioactivity was similar to the forestomach. nih.gov |
| Ileum Wall | 2-BHA, di-BHA | 2-BHA concentrates in the ileum wall, where it can be metabolized to its dimer, di-BHA. nih.gov |
| Liver | 2-BHA and metabolites | A primary site of metabolism and distribution. iaea.orgresearchgate.net |
| Kidney | 2-BHA and metabolites | A primary site of metabolism and distribution. iaea.orgresearchgate.net |
| Urine | Conjugates of 2-BHA, 4-tert-butyl-5-methoxy-1,2-benzoquinone | Main metabolites include sulfate and glucuronide conjugates. nih.gov |
| Feces | Unchanged 2-BHA | The parent compound is the main component found in feces. nih.gov |
Cellular and Molecular Mechanisms of Action of 2 Tert Butyl 4 Hydroxyanisole
Modulation of Cellular Signaling Pathways by 2-tert-Butyl-4-hydroxyanisole
2-tert-Butyl-4-hydroxyanisole exerts its biological effects by intervening in several fundamental cellular signaling cascades. Its influence extends to pathways that govern antioxidant gene expression, cell survival and death, inflammatory processes, and cellular stress responses. This modulation is central to its function as a significant bioactive molecule.
Activation of the Keap1/Nrf2/ARE Pathway and Antioxidant Response
A primary mechanism of action for 2-tert-Butyl-4-hydroxyanisole is the activation of the Keap1/Nrf2/ARE pathway, the master regulatory system for antioxidant defense. researchgate.netnih.gov Under normal conditions, the transcription factor Nrf2 is bound by its repressor protein, Keap1, which facilitates its degradation. researchgate.netnih.gov Chemical inducers like the metabolites of BHA can modify cysteine residues on Keap1, disrupting this interaction. nih.gov This prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. researchgate.netnih.gov
Studies in primary-cultured human hepatocytes treated with BHA show a significant induction of Nrf2 and a concurrent suppression of Keap1 protein levels. lktlabs.com Furthermore, research on aged mice fed a diet containing BHA demonstrated an increase in both total Nrf2 protein and its activated, nuclear-localized form in the liver and spinal cord. nih.gov
Table 1: Effects of 2-tert-Butyl-4-hydroxyanisole on the Keap1/Nrf2/ARE Pathway
| Cell/Animal Model | Component Studied | Observed Effect | Reference |
|---|---|---|---|
| Primary-cultured human hepatocytes | Nrf2 Protein | Significant induction | lktlabs.com |
| Primary-cultured human hepatocytes | Keap1 Protein | Suppression | lktlabs.com |
| Aged Mice (Liver, Spinal Cord) | Total Nrf2 Protein | Increased abundance | nih.gov |
Inhibition of RIPK1 and Regulation of Programmed Cell Death
2-tert-Butyl-4-hydroxyanisole has been identified as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular inflammation and programmed cell death pathways such as apoptosis and necroptosis. This inhibitory action is a key component of its cytoprotective effects.
Remarkably, BHA exhibits a dose-dependent inhibitory effect on the enzymatic activity of recombinant RIPK1, achieving a 50% reduction at a concentration of 100 µM in vitro. This action is specific, as the structurally related compound Butylated Hydroxytoluene (BHT) shows no such effect on RIPK1 activity. This direct inhibition prevents the cellular activation of RIPK1, thereby protecting cells from TNF-induced necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.
Effects on Smad Signaling Pathways in Cellular Differentiation
The Transforming Growth Factor-β (TGF-β) superfamily signals through intracellular Smad proteins to regulate a wide array of cellular processes, including differentiation. scbt.com The canonical pathway involves the phosphorylation of receptor-activated Smads (R-Smads), which then complex with a common Smad (Co-Smad) and translocate to the nucleus to regulate gene expression. scbt.com Despite the importance of this pathway in cellular differentiation, a review of the available scientific literature did not yield specific research detailing the direct effects of 2-tert-Butyl-4-hydroxyanisole on the Smad signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
2-tert-Butyl-4-hydroxyanisole and its metabolites can activate distinct Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for transducing extracellular signals into cellular responses. The primary MAPKs affected are Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). lktlabs.com
In response to BHA, the activation of ERK2 is rapid and transient, whereas the activation of JNK1 is comparatively delayed and more persistent. The activation of ERK by BHA is dependent on the upstream signaling kinase MEK (MAPK/ERK kinase). Studies in rat hepatocytes confirm that BHA and its metabolite tert-butylhydroquinone (B1681946) (tBHQ) strongly activate ERK1/2 and JNK1/2, but not the p38 MAPK, in conjunction with the induction of Nrf2. lktlabs.com
Table 2: Modulation of MAPK Pathways by 2-tert-Butyl-4-hydroxyanisole
| MAPK Family Member | Effect | Kinetics of Activation | Reference |
|---|---|---|---|
| ERK1/2 | Strong activation | Rapid and transient | lktlabs.com |
| JNK1/2 | Strong activation | Delayed and persistent | lktlabs.com |
Influence on NFκB Activation and Inflammatory Response
The influence of 2-tert-Butyl-4-hydroxyanisole on the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of the inflammatory response, is complex. While BHA is noted to have potential pro-inflammatory properties, its derivatives and combinations with other antioxidants can exhibit potent anti-inflammatory activity.
Research has shown that 2-tert-Butyl-4-hydroxyanisole by itself has only a slight inhibitory effect on Porphyromonas gingivalis fimbria-stimulated inflammatory reactions. However, a synthetic ortho dimer of the compound, bis-BHA, strongly inhibits the degradation of the NF-κB inhibitor (IκBα) and subsequent NF-κB transcriptional activity. Similarly, combinations of BHA with Butylated Hydroxytoluene (BHT) can synergistically inhibit the expression of inflammatory genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in response to lipopolysaccharide (LPS) stimulation, whereas either antioxidant alone is less effective.
Enzymatic Target Interactions of 2-tert-Butyl-4-hydroxyanisole
2-tert-Butyl-4-hydroxyanisole interacts with a range of enzymatic targets, either by inducing their expression or directly inhibiting their activity. These interactions are fundamental to its antioxidant and chemoprotective properties. The compound is a known inducer of Phase II detoxifying enzymes, which play a crucial role in metabolizing and eliminating harmful substances.
Key enzymatic interactions include the induction of Glutathione (B108866) S-transferase (GST) and epoxide hydrolase. Studies comparing the isomers of BHA found that 2-tert-Butyl-4-hydroxyanisole is a more potent inducer of GST in the forestomach of mice compared to its 3-isomer, while the reverse is true in the liver. This highlights a tissue-specific effect on carcinogen-metabolizing systems. In addition to induction, 2-tert-Butyl-4-hydroxyanisole has been shown to directly inhibit the activity of certain enzymes, such as ornithine decarboxylase, an enzyme linked to tumor promotion.
Table 3: Enzymatic Targets of 2-tert-Butyl-4-hydroxyanisole
| Enzyme/Enzyme System | Type of Interaction | Observed Effect | Tissue/Model | Reference |
|---|---|---|---|---|
| Glutathione S-transferase (GST) | Induction | Increased activity and expression | Mouse Forestomach & Liver | |
| Epoxide Hydrolase | Induction | Increased activity | Mouse Forestomach & Liver | |
| RIPK1 | Direct Inhibition | Reduction of kinase activity | In vitro | |
| Ornithine Decarboxylase (ODC) | Inhibition | Reduction of TPA-induced activity | Mouse Epidermis |
Inhibition of Ornithine Decarboxylase Activity
2-tert-Butyl-4-hydroxyanisole (2-BHA), a component of the commercial antioxidant butylated hydroxyanisole (BHA), has been identified as an inhibitor of ornithine decarboxylase (ODC) activity. ODC is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The induction of ODC activity is considered an indicator of tumor promotion.
Research has demonstrated that topical application of BHA prior to treatment with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) results in significant inhibition of TPA-induced ODC activity in mouse epidermis. One study found that applying 55 µmol of BHA 30 minutes before TPA treatment led to an 80% inhibition of the induced ODC activity. nih.gov Similarly, mice fed a diet containing 0.75% BHA for eight days showed a 50% reduction in maximal ODC induction compared to control mice. nih.gov The inhibitory effect is dose-dependent, with one study identifying a dose of 6 µmol as sufficient to produce a 50% inhibition of ODC induction. nih.gov Further investigations into the mechanism suggest that BHA's inhibitory action involves a reduction in ODC gene expression. Northern and dot-blot analyses have shown that BHA markedly reduces the TPA-induced increase in ODC mRNA levels.
A structure-activity analysis involving analogues of BHA highlighted the importance of both the hydroxyl and tert-butyl groups for the compound's inhibitory activity. nih.gov This indicates that the specific chemical structure of 2-tert-Butyl-4-hydroxyanisole is a key determinant of its ability to suppress ODC activity.
Table 1: Inhibition of TPA-Induced Ornithine Decarboxylase (ODC) Activity by BHA This table is interactive. Click on the headers to sort.
| Administration Method | BHA Dose/Concentration | Timing of Administration | Resulting Inhibition |
|---|---|---|---|
| Topical Application | 55 µmol | 30 min prior to TPA | 80% inhibition of ODC activity |
| Topical Application | 6 µmol | Not specified | 50% inhibition of ODC induction |
| Dietary | 0.75% in diet for 8 days | Continuous | 50% reduction in maximal ODC induction |
| Gene Expression | 55 µmol (topical) | Not specified | ~60% reduction in ODC mRNA increase at 4h |
Effects on Glucuronidation and Sulfation Processes
2-tert-Butyl-4-hydroxyanisole influences key Phase II detoxification pathways, specifically glucuronidation and sulfation. Studies examining the metabolism of acetaminophen (B1664979) in mice treated with BHA found that the antioxidant significantly enhances the rate of acetaminophen's elimination from the blood. This enhanced clearance is attributed to an increase in the rates of conjugation via sulfation, glucuronidation, and the mercapturic acid pathway.
The most pronounced effect was observed on glucuronidation, the primary biotransformation route for acetaminophen. The rate of acetaminophen glucuronide formation was increased sevenfold in BHA-treated mice compared to controls. This is supported by findings that BHA treatment leads to a twofold increase in hepatic UDP-glucuronosyltransferase activity and elevates hepatic concentrations of UDP-glucuronic acid. This suggests that 2-tert-Butyl-4-hydroxyanisole boosts the capacity of the glucuronidation system, thereby facilitating the detoxification and excretion of xenobiotics.
Interactions with Cytochrome P450 Systems
The interactions of 2-tert-Butyl-4-hydroxyanisole with cytochrome P450 (CYP450) systems are complex. Research has focused on its metabolite, tert-butylhydroquinone, which demonstrates a notable effect on the CYP450 monooxygenase system.
This metabolite engages in redox cycling with NADPH-cytochrome P450 reductase. This process leads to an inhibition of electron transfer from the reductase to cytochrome P450 in liver microsomes. By interfering with this critical electron supply chain, the metabolite effectively modulates the activity of the CYP450 system, which is responsible for the metabolism of a vast array of endogenous and exogenous compounds.
Modulation of Other Metabolic Enzymes (e.g., α-Glucosidase, Acetylcholinesterase, Tyrosinase, Glutathione Reductase)
2-tert-Butyl-4-hydroxyanisole and its isomer have been shown to modulate several metabolic enzymes. Both 2-BHA and 3-BHA induce increased activities of Glutathione S-transferase and epoxide hydrolase in the liver and forestomach of mice. Research indicates that dietary administration of BHA can significantly increase Glutathione reductase activity, which plays a crucial role in maintaining the supply of the reduced form of glutathione, a key cellular antioxidant.
While the effects on glutathione-related enzymes are well-documented, specific research findings on the direct modulatory effects of 2-tert-Butyl-4-hydroxyanisole on α-Glucosidase, Acetylcholinesterase, and Tyrosinase are not prominent in the reviewed scientific literature.
Regulation of Gene Expression and Protein Levels by 2-tert-Butyl-4-hydroxyanisole
Transcriptional and Translational Regulation of Adipogenetic Biomarkers
The isomers of butylated hydroxyanisole exhibit distinct effects on adipogenesis, the process of fat cell formation. Studies using a 3T3-L1 cell differentiation model have investigated how 2-BHA and its isomer, 3-tert-Butyl-4-hydroxyanisole (3-BHA), impact this process.
The research revealed that while 3-BHA promoted adipocyte differentiation and increased cellular lipid accumulation, 2-tert-Butyl-4-hydroxyanisole had no such effect . The pro-adipogenic action of 3-BHA was linked to its ability to regulate the transcriptional and protein levels of key adipogenetic biomarkers. In contrast, 2-BHA did not influence these biomarkers, indicating a structural specificity in the interaction with the molecular pathways governing adipogenesis.
Table 2: Effect of BHA Isomers on Adipogenesis in 3T3-L1 Cells This table is interactive. Click on the headers to sort.
| Compound | Effect on Adipocyte Differentiation | Effect on Lipid Accumulation | Regulation of Adipogenetic Biomarkers |
|---|---|---|---|
| 2-tert-Butyl-4-hydroxyanisole (2-BHA) | No effect | No effect | No effect observed |
| 3-tert-Butyl-4-hydroxyanisole (3-BHA) | Promoted | Enhanced | Upregulated at transcriptional and protein levels |
Differential Expression of Phase II Protein Genes
2-tert-Butyl-4-hydroxyanisole is recognized as an inducer of Phase II detoxification enzymes, which play a pivotal role in protecting cells from oxidative stress and chemical carcinogens. Administration of BHA leads to the increased expression of Phase II protein genes.
This induction is associated with the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Increased levels of nuclearly localized Nrf2 are observed following BHA treatment, signifying an increase in transcriptionally active Nrf2. This, in turn, drives the expression of its target genes, including those for Phase II enzymes. A notable example is the marked increase in the expression of Glutathione S-transferase M1, a well-known Phase II protein, in the livers of mice fed a BHA-containing diet.
Impact on Inflammatory Mediator Gene Expression (e.g., COX2, TNFα)
The expression of genes encoding inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), is a critical aspect of the inflammatory response. Research into 2-tert-Butyl-4-hydroxyanisole, an isomer of butylated hydroxyanisole (BHA), reveals a nuanced impact on the transcriptional regulation of these key pro-inflammatory genes. The effect appears to be highly dependent on the cellular context, the nature of the inflammatory stimulus, and whether the compound is used in isolation or in combination with other agents.
Studies utilizing RAW264.7 murine macrophages have been central to elucidating these effects. When used as a standalone agent, 2-tert-Butyl-4-hydroxyanisole demonstrated minimal to no anti-inflammatory activity on the gene expression of Cox2 and Tnfa following stimulation with Escherichia coli lipopolysaccharide (LPS) nih.gov. However, a slight anti-inflammatory effect was noted when the inflammatory stimulus was fimbriae from Porphyromonas gingivalis (P.g.) nih.gov. This suggests that the compound's ability to modulate inflammatory gene expression may be specific to the signaling pathways activated by different inflammatory triggers.
Further research supports the observation of limited efficacy when 2-tert-Butyl-4-hydroxyanisole is used alone. In a study examining the fimbria-induced expression of inflammatory cytokines in RAW264.7 cells, 2-tert-Butyl-4-hydroxyanisole showed only slight inhibition of interleukin-1beta (IL-1β) and neutrophil chemoattractant KC gene expression nih.gov. In contrast, a synthetic ortho dimer of the compound, bis-BHA, strongly inhibited the expression of these genes by significantly inhibiting the activation of the transcription factor nuclear factor-kappaB (NF-κB) nih.gov. NF-κB is a pivotal transcription factor that controls the expression of numerous inflammatory genes, including COX-2 and TNF-α nih.govfrontiersin.org. The finding that the monomeric form has a weak effect compared to its dimer suggests it is not a potent inhibitor of the NF-κB pathway nih.gov. This is consistent with other research indicating that BHA does not inhibit TNF-α-induced activation of NF-κB nih.gov.
Interestingly, the anti-inflammatory potential of 2-tert-Butyl-4-hydroxyanisole at the gene expression level is significantly enhanced when used in combination with other antioxidants. A study demonstrated that a combination of 2-tert-Butyl-4-hydroxyanisole and 2,6-di-tert-butyl-4-methylphenol (BHT) greatly enhanced the inhibitory effect on both Cox2 and Tnfa gene expression in LPS-stimulated macrophages nih.gov. This synergistic interaction suggests that complex antioxidant activities may be more effective at modulating these inflammatory pathways than a single agent nih.gov.
While in vitro studies point to a modest effect, in vivo research suggests a broader anti-inflammatory role in the context of long-term dietary intake. In mice, dietary administration of BHA was associated with decreased pro-inflammatory gene expression during aging, contributing to a healthier aging phenotype researchgate.net.
The tables below summarize the detailed research findings on the impact of 2-tert-Butyl-4-hydroxyanisole on COX-2 and TNF-α gene expression.
Detailed Research Findings
Table 1: Impact of 2-tert-Butyl-4-hydroxyanisole on Cyclooxygenase-2 (COX-2) Gene Expression
| Experimental Model | Inflammatory Stimulus | Observed Effect of 2-tert-Butyl-4-hydroxyanisole | Citation |
|---|---|---|---|
| RAW264.7 murine macrophages | E. coli Lipopolysaccharide (LPS) | No significant inhibitory activity on Cox2 gene expression when used alone. | nih.gov |
| RAW264.7 murine macrophages | Porphyromonas gingivalis fimbriae | Slight anti-inflammatory activity on Cox2 gene expression. | nih.gov |
Table 2: Impact of 2-tert-Butyl-4-hydroxyanisole on Tumor Necrosis Factor-alpha (TNF-α) Gene Expression
| Experimental Model | Inflammatory Stimulus | Observed Effect of 2-tert-Butyl-4-hydroxyanisole | Citation |
|---|---|---|---|
| RAW264.7 murine macrophages | E. coli Lipopolysaccharide (LPS) | No significant inhibitory activity on Tnfa gene expression when used alone. | nih.gov |
| RAW264.7 murine macrophages | Porphyromonas gingivalis fimbriae | Slight anti-inflammatory activity on Tnfa gene expression. | nih.gov |
Toxicological and Carcinogenic Mechanisms of 2 Tert Butyl 4 Hydroxyanisole
Genotoxicity and DNA Damage Mechanisms of 2-tert-Butyl-4-hydroxyanisole and Its Metabolites
The genotoxicity of 2-tert-Butyl-4-hydroxyanisole (BHA) is primarily associated with its metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA. While BHA itself may not directly react with DNA, its metabolites, such as tert-butylhydroquinone (B1681946) (TBHQ) and tert-butylquinone (TBQ), are capable of inducing DNA damage through various mechanisms. nih.gov Studies have demonstrated that BHA and its metabolites can lead to DNA damage and chromatin fragmentation in different cell lines. nih.govresearchgate.net
A significant mechanism underlying the genotoxicity of BHA metabolites involves the generation of reactive oxygen species (ROS). The metabolic activation of BHA can lead to the production of its metabolite, 2-tert-butylhydroquinone (TBHQ). nih.gov The subsequent oxidation of TBHQ can generate ROS, which are known to participate in oxidative DNA damage. nih.gov
Research has shown that the activation of TBHQ by copper, a transition metal found in the nucleus, can lead to the formation of semiquinone radicals and ROS. nih.gov This process is accompanied by oxygen consumption and the generation of hydrogen peroxide. nih.gov The resulting ROS can induce oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine, both in isolated DNA and in cultured cells. nih.gov The involvement of a copper redox cycle in this process is suggested by the fact that copper-specific chelators can reduce the TBHQ-induced DNA damage. nih.gov Phenolic compounds, in the presence of Cu(II), can induce DNA strand breaks, with those having a 1,4-hydroquinone structure, like tert-butylhydroquinone, being more reactive than those with a catechol group. johnshopkins.edu
While BHA is recognized for its antioxidant properties, which involve scavenging ROS, its metabolites can contribute to oxidative stress and subsequent DNA damage. researchgate.netnih.gov This dual role highlights the complexity of its biological effects.
In addition to ROS-mediated damage, metabolites of 2-tert-Butyl-4-hydroxyanisole can covalently bind to DNA and other cellular macromolecules. Following administration of BHA or its metabolites, a considerable portion of these compounds is not recovered, indicating significant binding to macromolecules. nih.gov This binding can disrupt the normal function of these molecules and contribute to the genotoxic effects observed.
Exposure to 2-tert-Butyl-4-hydroxyanisole and its metabolites has been shown to induce DNA fragmentation, a hallmark of apoptosis (programmed cell death). researchgate.netwikipedia.org Studies using various assays, such as the comet assay and DAPI staining, have demonstrated that BHA can cause single-strand DNA breaks and chromatin fragmentation in the nucleus of treated cells. researchgate.net
The induction of apoptosis by BHA is a dose- and time-dependent process. researchgate.net Furthermore, BHA and its related compounds have been shown to activate caspases, which are key enzymes in the apoptotic pathway. nih.gov Specifically, caspase-3, -8, and -9 have been found to be activated in human promyelocytic leukemia cells (HL-60) following treatment with BHA. nih.gov The activation of these caspases leads to the execution of the apoptotic program, including the cleavage of cellular proteins and the fragmentation of DNA. wikipedia.orgnih.gov
Carcinogenesis and Tumor Promotion/Inhibition by 2-tert-Butyl-4-hydroxyanisole
The role of 2-tert-Butyl-4-hydroxyanisole (BHA) in carcinogenesis is complex, with evidence suggesting both carcinogenic and anticarcinogenic properties. nih.govnih.gov High doses of BHA have been associated with carcinogenic effects in some studies. nih.gov However, it also exhibits protective effects against chemical carcinogenesis under certain conditions. nih.gov
2-tert-Butyl-4-hydroxyanisole has been shown to inhibit the action of a wide range of carcinogens, mutagens, and tumor promoters. nih.gov Its chemopreventive effects are attributed to several mechanisms, including the induction of detoxifying enzymes and the modulation of carcinogen metabolism. nih.gov
Mechanisms of Anti-carcinogenicity and Chemoprevention
Inhibition of Carcinogen Activation
One of the primary mechanisms by which 2-tert-Butyl-4-hydroxyanisole exerts its anti-carcinogenic effects is by inhibiting the metabolic activation of carcinogens. nih.gov Many chemical carcinogens require metabolic activation by enzymes, such as the cytochrome P-450 system, to become ultimate carcinogens that can damage DNA. nih.gov BHA can alter the cytochrome P-450 system, leading to the metabolism of carcinogens into less carcinogenic metabolites. nih.gov This reduces the amount of the ultimate carcinogen that can interact with cellular targets, thereby decreasing the risk of tumor initiation. nih.gov
Enhancement of Carcinogen Detoxification Pathways
2-tert-Butyl-4-hydroxyanisole, a component of the commercial antioxidant butylated hydroxyanisole (BHA), has been shown to modulate the activity of several enzyme systems involved in the detoxification of carcinogens. This compound can induce phase II detoxification enzymes, which play a crucial role in protecting against chemical carcinogenesis. nih.govlktlabs.com The administration of 2-tert-butyl-4-hydroxyanisole leads to an increase in the activities of enzymes such as glutathione (B108866) S-transferases (GSTs), epoxide hydrolase, and NAD(P)H:quinone reductase in various tissues. nih.govnih.gov
Studies in mice have demonstrated that both 2-tert-butyl-4-hydroxyanisole and its isomer, 3-tert-butyl-4-hydroxyanisole, enhance the activity of cytosolic GST. nih.gov In the forestomach of mice, 2-tert-butyl-4-hydroxyanisole is a more potent inducer of GST activity compared to the 3-tert isomer. nih.govaacrjournals.org This induction of GST is significant as these enzymes catalyze the conjugation of glutathione to electrophilic compounds, a critical step in their detoxification and elimination. researchgate.net The elevation of GST activity is often accompanied by an increase in the tissue levels of nonprotein sulfhydryl compounds, such as glutathione. aacrjournals.org
Furthermore, 2-tert-butyl-4-hydroxyanisole administration has been found to increase the activity of UDP-glucuronosyltransferases (UGTs). nih.gove-emj.org These enzymes are responsible for glucuronidation, a major pathway in the metabolism and excretion of a wide range of xenobiotics and endogenous compounds. e-emj.org By increasing the activity of UGTs, 2-tert-butyl-4-hydroxyanisole can enhance the elimination of toxic and carcinogenic substances. e-emj.org
The induction of NAD(P)H:quinone reductase is another important mechanism by which 2-tert-butyl-4-hydroxyanisole contributes to carcinogen detoxification. nih.gov This enzyme catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals and subsequent oxidative stress. nih.gov The induction of these detoxification enzymes can occur relatively quickly, with significant increases observed within 24 hours of administration. nih.gov
| Enzyme/Compound | Effect of 2-tert-Butyl-4-hydroxyanisole | Tissue | Species |
| Glutathione S-transferase (GST) | Increased activity | Forestomach, Liver | Mouse |
| Epoxide Hydrolase | Increased activity | Forestomach, Liver | Mouse |
| NAD(P)H:quinone reductase | Increased activity | Liver, Kidney, Small Intestine, Forestomach, Lung | Mouse |
| UDP-glucuronosyltransferases (UGT) | Increased activity | Liver | Rat, Mouse |
| Acid-soluble Sulfhydryl Level | Increased concentration | Forestomach | Mouse |
Mechanisms of Tumor Promotion and Potential Carcinogenicity
Despite its ability to enhance detoxification pathways, 2-tert-butyl-4-hydroxyanisole has also been associated with tumor promotion and potential carcinogenicity, particularly in the forestomach of rodents. nih.govnih.gov The carcinogenic effects appear to be linked to its metabolites and the induction of chronic tissue injury and cell proliferation. researchgate.net
The metabolism of 2-tert-butyl-4-hydroxyanisole can lead to the formation of reactive intermediates that contribute to oxidative stress. While the parent compound is an antioxidant, its metabolites, such as tert-butylhydroquinone (TBHQ) and 2-tert-butyl-p-benzoquinone, can have cytotoxic effects. researchgate.netmedchemexpress.com These metabolites can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cellular antioxidant defenses, resulting in oxidative damage to DNA, proteins, and lipids, which is a key factor in the initiation and promotion of cancer. The cytotoxic effects of these metabolites can lead to cell death, which in turn stimulates regenerative cell proliferation, a process that can contribute to tumor promotion. nih.gov
The biotransformation of 2-tert-butyl-4-hydroxyanisole can generate reactive electrophilic metabolites, including quinone methides. mdpi.com These highly reactive intermediates can form covalent bonds with cellular macromolecules, including DNA and proteins. The formation of DNA adducts can lead to mutations and initiate the carcinogenic process. The interaction of these metabolites with critical cellular proteins can disrupt their function and lead to cytotoxicity. Glutathione conjugates, such as quinone thioethers, are also formed during the metabolism of BHA, representing a detoxification pathway. However, the formation of reactive intermediates like quinone methides is a key aspect of its toxicity. mdpi.com
One of the most well-documented toxic effects of BHA, which contains 2-tert-butyl-4-hydroxyanisole, is the induction of hyperplasia in the forestomach of rodents such as rats and hamsters. nih.govnih.gov Chronic administration of high doses of BHA has been shown to cause severe diffuse hyperplasia, acanthosis, and hyperkeratosis in the forestomach mucosa. nih.gov This sustained proliferative response is considered a critical step in the development of papillomas and squamous cell carcinomas in the forestomach of these animals. nih.govnih.gov Interestingly, studies comparing the isomers have shown that 3-tert-butyl-4-hydroxyanisole is primarily responsible for the induction of severe forestomach hyperplasia, while 2-tert-butyl-4-hydroxyanisole has a much weaker effect. nih.govaminer.org
| Finding | Species | Tissue |
| Papillomas and squamous cell carcinomas | Rat, Hamster, Mouse | Forestomach |
| Hepatocellular carcinoma | Fish | Liver |
| Severe diffuse hyperplasia, acanthosis, and hyperkeratosis | Rat | Forestomach mucosa |
Endocrine Disrupting Effects of 2-tert-Butyl-4-hydroxyanisole
2-tert-Butyl-4-hydroxyanisole has been identified as a potential endocrine-disrupting chemical, with studies suggesting it can interfere with the normal functioning of the endocrine system. healthvermont.gov It has been shown to exhibit both estrogenic and anti-androgenic properties in some experimental systems. nih.govresearchgate.net However, the results from in vitro and in vivo studies have sometimes been contradictory, indicating a complex mechanism of action. researchgate.netresearchgate.net
2-tert-Butyl-4-hydroxyanisole can influence the metabolism and action of steroid hormones such as estradiol (B170435) and estrone (B1671321). nih.gov Studies in female mice have shown that dietary administration of BHA increases the liver's capacity to metabolize these estrogens. nih.gov Specifically, it enhances the activity of liver microsomal enzymes responsible for both the glucuronidation and oxidation of estradiol and estrone. nih.gov
The increased rate of estrogen metabolism leads to lower circulating levels of these hormones, which in turn can reduce their physiological effects. nih.gov For instance, BHA administration has been shown to inhibit the uterotropic effect of estradiol and estrone in ovariectomized mice. nih.gov This anti-estrogenic effect in vivo is likely a result of the enhanced clearance of estrogens from the body. nih.gov Some in vitro studies, however, have suggested that BHA may have weak estrogenic activity. nih.gov This discrepancy highlights the importance of considering metabolic effects when evaluating the endocrine-disrupting potential of a compound.
| Hormone | Effect of 2-tert-Butyl-4-hydroxyanisole Administration | Species |
| Estradiol | Increased liver microsomal glucuronidation and oxidation, decreased serum and uterine levels, inhibited uterotropic effect. | Mouse |
| Estrone | Increased liver microsomal glucuronidation and oxidation, decreased serum and uterine levels, inhibited uterotropic effect. | Mouse |
| Testosterone | Reduced serum levels. | Rat |
| Thyroxine | Reduced serum levels. | Rat |
Other Systemic Toxicological Considerations of 2-tert-Butyl-4-hydroxyanisole
The impact of 2-tert-Butyl-4-hydroxyanisole on the nervous system presents a dual nature, with research indicating both potential neurotoxic effects and anti-neurodegenerative properties. As a component of commercial Butylated Hydroxyanisole (BHA), it has been implicated in developmental neurotoxicity. Studies in rats exposed to BHA throughout development have shown delays in startle response development and trends toward increased diurnal running wheel activity documentsdelivered.comresearchgate.net. Furthermore, research using zebrafish embryos has linked BHA exposure to neurobehavioral deficits, suggesting it might induce conditions akin to attention deficit hyperactivity disorder (ADHD) by causing neurological damage during development nih.gov.
Conversely, the antioxidant properties of BHA underlie its potential as a neuroprotective agent. Oxidative stress is a known factor in the pathogenesis of several neurodegenerative diseases nih.govresearchgate.net. By scavenging free radicals, BHA may help mitigate the neuronal damage associated with these conditions researchgate.net. In vitro studies on cerebral glioma cells demonstrated that BHA has a protective effect against hydrogen peroxide-induced oxidative stress, reducing apoptosis and lipid peroxidation while increasing levels of the endogenous antioxidant glutathione researchgate.net. This suggests that BHA could be beneficial in the prevention and treatment of neurodegenerative disorders where free radical processes play a significant role researchgate.net.
2-tert-Butyl-4-hydroxyanisole, as part of the broader BHA mixture, exhibits notable immunomodulatory activities. In vivo studies in mice have shown that oral administration of BHA can promote immune responses researchgate.netnih.gov. Specifically, BHA has been observed to increase the levels of CD3+ T cells while decreasing the levels of CD19+ B cells researchgate.netnih.gov. This suggests a shift in the adaptive immune response. Furthermore, BHA has been found to enhance the phagocytic activity of macrophages from peripheral blood mononuclear cells, a key process in clearing pathogens and cellular debris researchgate.netnih.gov.
In addition to its immune-stimulating effects, BHA also possesses anti-inflammatory properties. Research on RAW264.7 macrophage cells demonstrated that while BHA alone had limited anti-inflammatory effects, its combination with Butylated hydroxytoluene (BHT) resulted in a potent synergistic inhibition of the expression of key inflammatory genes, such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa), upon stimulation with lipopolysaccharide (LPS) iiarjournals.orgnih.gov. This suggests that the combination of these antioxidants can effectively suppress the generation of inflammatory mediators iiarjournals.orgnih.gov.
| Immune Parameter | Observed Effect | Experimental Model |
|---|---|---|
| T Cells (CD3+) | Increased levels researchgate.netnih.gov | Normal BALB/c mice researchgate.netnih.gov |
| B Cells (CD19+) | Decreased levels researchgate.netnih.gov | Normal BALB/c mice researchgate.netnih.gov |
| Macrophage Phagocytosis | Promoted researchgate.netnih.gov | Peripheral blood mononuclear cells in mice researchgate.netnih.gov |
| Inflammatory Gene Expression (Cox2, Tnfa) | Inhibited (in combination with BHT) iiarjournals.orgnih.gov | LPS-activated RAW264.7 macrophage cells iiarjournals.orgnih.gov |
Exposure to high doses of 2-tert-Butyl-4-hydroxyanisole, as a component of BHA, has been associated with developmental toxicity in animal studies. Research in rats fed diets containing BHA throughout gestation and early postnatal life revealed adverse effects on offspring. At a dietary concentration of 0.5%, BHA impaired offspring growth during the preweaning period and led to an increase in preweaning mortality documentsdelivered.comresearchgate.net. While lower doses did not significantly affect growth or reproduction, a marginal increase in offspring mortality was noted even at a 0.25% dietary concentration documentsdelivered.com.
Studies on non-mammalian models have further highlighted the potential for BHA to cause developmental abnormalities. In zebrafish, BHA has been shown to be acutely and developmentally toxic, leading to organogenesis retardation during early embryonic development mdpi.com. Exposure of zebrafish embryos to elevated concentrations of BHA resulted in teratogenic distortions and various body malformations nih.gov. However, an embryotoxicity study in pregnant gilts administered BHA did not find an increased incidence of defects in the fetuses, although dose-related increases in liver and thyroid gland weights were observed in the dams nih.gov. These findings suggest that BHA can be developmentally toxic, particularly at higher exposure levels, though susceptibility may vary across species.
Antioxidant and Pro Oxidant Activities of 2 Tert Butyl 4 Hydroxyanisole
Dual Nature: Antioxidant and Pro-oxidant Mechanisms
2-tert-Butyl-4-hydroxyanisole, a primary component of the widely used synthetic antioxidant Butylated Hydroxyanisole (BHA), exhibits a complex dual nature, functioning as both an antioxidant and, under certain conditions, a pro-oxidant. iiarjournals.org This paradoxical behavior is rooted in its chemical structure and its ability to participate in redox reactions. As a phenolic compound, its primary antioxidant function involves the donation of a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions. nih.govnih.gov However, the resulting phenoxy radical can undergo further reactions that may lead to pro-oxidant effects. iiarjournals.org The metabolic activation of BHA can generate reactive intermediates, which contribute to this dual activity. nih.gov This duality means that while BHA is effective at preventing oxidative damage, its metabolites can also contribute to cellular stress by generating reactive oxygen species (ROS). iiarjournals.org
The antioxidant capability of 2-tert-Butyl-4-hydroxyanisole is primarily attributed to its potent radical scavenging activity. nih.gov The mechanism involves the donation of the hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing the radical and halting the propagation of oxidative damage. This process is characteristic of phenolic antioxidants, which act as chain-breaking inhibitors of radical processes. nih.gov
Upon donating the hydrogen atom, the 2-tert-Butyl-4-hydroxyanisole molecule is converted into a resonance-stabilized phenoxy radical. The large tert-butyl group on the phenol (B47542) ring provides steric hindrance, which enhances the stability of this radical and protects it from rapid, undesirable secondary reactions. nih.gov This stability is a key factor in its effectiveness as an antioxidant. Electron spin resonance (ESR) spectroscopy studies have successfully detected the primary, unstable phenoxy free radical of BHA generated during its oxidation by systems like horseradish peroxidase and hydrogen peroxide. nih.gov
A crucial application of 2-tert-Butyl-4-hydroxyanisole's antioxidant activity is the inhibition of lipid peroxidation. nih.gov Lipids, particularly polyunsaturated fatty acids in cell membranes and foods, are highly susceptible to attack by free radicals, leading to a damaging chain reaction. By scavenging the peroxyl radicals that propagate this chain, 2-tert-Butyl-4-hydroxyanisole effectively terminates the lipid peroxidation process. nih.gov This function is vital in preserving the quality of high-fat foods and protecting biological membranes from oxidative damage. nih.gov Studies have demonstrated that both BHA and Butylated Hydroxytoluene (BHT) can efficiently inhibit these lipid peroxidation reactions in biological systems. nih.gov Pretreatment with BHA has been shown to significantly inhibit the generation of intracellular reactive oxygen species (ROS), thereby protecting cells against oxidative stress-induced damage. nih.gov
Despite its primary role as an antioxidant, 2-tert-Butyl-4-hydroxyanisole can exhibit pro-oxidant activity. This occurs when the antioxidant-derived phenoxy radical, instead of being neutralized, participates in further reactions that generate ROS. iiarjournals.org The metabolic activation of BHA, particularly through peroxidase-dependent pathways, is a key step in this process. iiarjournals.orgnih.gov
During peroxidatic oxidation, BHA is converted to its phenoxy radical, which is a reactive intermediate. nih.gov These radicals can then undergo dimerization or other reactions. nih.gov For instance, the di-BHA dimer has been identified as a product of BHA oxidation. nih.gov These reactive intermediates can co-oxidize other molecules like glutathione (B108866) or NADH, a process accompanied by significant oxygen uptake and the formation of ROS, thus creating a pro-oxidant environment. iiarjournals.org This pro-oxidant action may contribute to some of the toxicological effects observed with high concentrations of BHA. iiarjournals.orgnih.gov
Synergistic and Antagonistic Interactions with Other Antioxidants
The efficacy of 2-tert-Butyl-4-hydroxyanisole can be significantly modified when used in combination with other antioxidants. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic. iiarjournals.orgresearchgate.netresearchgate.net Such combinations are common in food preservation and industrial applications to enhance protective effects. iiarjournals.orgiiarjournals.org The nature of the interaction depends on the specific antioxidants involved and their respective chemical properties and reaction mechanisms. researchgate.net
The combination of BHA and Butylated Hydroxytoluene (BHT) is a classic example of antioxidant synergism. iiarjournals.org These two compounds are frequently used together in foods, cosmetics, and pharmaceuticals because their combined activity is greater than when either is used alone. iiarjournals.org This enhanced effect has been observed in both antioxidant and anti-inflammatory contexts. nih.gov
The mechanism behind this synergy is complex. One proposed explanation is the regeneration of BHA by BHT. researchgate.net In this scenario, the BHA phenoxy radical, formed after scavenging a free radical, is reduced back to its original BHA form by a BHT molecule, which in turn becomes a BHT radical. This allows a single BHA molecule to neutralize multiple free radicals. Another aspect of their interaction involves peroxidase-dependent oxidation, where the presence of the BHA phenoxy radical can increase the oxidation of BHT, leading to the formation of reactive intermediates like BHT-quinone methide. iiarjournals.org While this interaction is primarily synergistic, some studies using specific assays (ABTS and DPPH) have pointed towards a potential antagonistic effect, suggesting the outcome may be condition-dependent. researchgate.net The molar ratio of the two compounds is also critical; for instance, in inhibiting gene expression of inflammatory mediators, BHT/BHA molar ratios of 1:2 and 2:1 were found to be more potent than a 1:1 ratio. nih.gov
2-tert-Butyl-4-hydroxyanisole also engages in significant interactions with other phenolic antioxidants, such as tert-butylhydroquinone (B1681946) (TBHQ) and propyl gallate (PG). Research indicates that synergistic antioxidation occurs between BHA and TBHQ, as well as between BHA and PG. researchgate.net
Interactive Data Table: Interactions of 2-tert-Butyl-4-hydroxyanisole
| Interacting Antioxidant | Type of Interaction | Proposed Mechanism(s) |
| Butylated Hydroxytoluene (BHT) | Primarily Synergistic iiarjournals.orgresearchgate.net | Regeneration of BHA by BHT; Formation of combined reactive intermediates. iiarjournals.orgresearchgate.net |
| tert-Butylhydroquinone (TBHQ) | Synergistic researchgate.net | Protective mechanism; TBHQ is preferentially oxidized, sparing BHA. researchgate.net |
| Propyl Gallate (PG) | Synergistic researchgate.net | Protective mechanism; PG is preferentially oxidized, sparing BHA. researchgate.net |
Environmental Fate and Ecotoxicological Implications of 2 Tert Butyl 4 Hydroxyanisole
Environmental Occurrence and Distribution of 2-tert-Butyl-4-hydroxyanisole
2-tert-Butyl-4-hydroxyanisole has been identified in numerous aquatic environments globally. In the United States, it was detected in samples from streams, with a maximum concentration of 0.2 µg/L. canada.ca Studies in the Midwest found the compound in surface river water at 0.3 µg/L and in all tested samples of sewage treatment plant (STP) effluent, with concentrations ranging from 0.2 to 1.3 µg/L. canada.ca Similarly, monitoring in Australia estimated maximum concentrations in treated STP effluent to be around 1 µg/L. industrialchemicals.gov.au The total concentrations of BHA and its metabolites in surface sediments from the coastal areas of northern China have been found to range from 133 to 4800 ng/g dry weight. acs.org Based on its physical and chemical properties, it is expected to primarily reside in soil and water. canada.ca
Degradation Pathways in Environmental Matrices
Once in the environment, 2-tert-Butyl-4-hydroxyanisole is subject to several degradation processes, including microbial transformation and reactions with environmental oxidants.
Microbial Demethylation and Transformation to tert-Butylhydroquinone (B1681946)
A primary degradation pathway for 2-tert-Butyl-4-hydroxyanisole in the environment is microbial demethylation. industrialchemicals.gov.au This process, mediated by enzymes such as cytochrome P450 which are common in various organisms, involves the removal of a methyl group (O-demethylation) to form the metabolite tert-Butylhydroquinone (TBHQ). industrialchemicals.gov.au Modeling studies suggest that a significant portion of BHA can be converted to TBHQ within a 28-day period. industrialchemicals.gov.au TBHQ itself can be further oxidized in the environment to form tert-butyl-1,4-benzoquinone (TBBQ). industrialchemicals.gov.auresearchgate.net
Reactions with Hydroxyl Radicals and Other Environmental Oxidants
2-tert-Butyl-4-hydroxyanisole is susceptible to degradation through reactions with highly reactive species like hydroxyl radicals (•OH). nih.gov These reactions can lead to the formation of hydroxylated products. nih.govresearchgate.net The degradation process can involve several pathways, including hydroxylation, the opening of the aromatic ring, and coupling reactions. nih.gov For instance, the attack of a hydroxyl radical can replace the methoxy (B1213986) group to produce a hydroxylated intermediate. nih.gov These intermediates can undergo further oxidation, leading to the formation of quinone compounds and eventually ring-opening reactions that produce carboxylic acids. nih.gov Photodegradation, or transformation due to exposure to sunlight, is another potential dissipation pathway in surface waters. industrialchemicals.gov.aunih.gov
Ecotoxicity of 2-tert-Butyl-4-hydroxyanisole and Its Transformation Products
Both 2-tert-Butyl-4-hydroxyanisole and its environmental degradants pose a risk to aquatic ecosystems, affecting a range of organisms from microscopic life to fish.
Toxicity to Aquatic Organisms (e.g., Bacteria, Algae, Invertebrates, Fish)
Studies have classified BHA as toxic to aquatic life, with the potential for long-lasting effects. industrialchemicals.gov.au The toxicity of its transformation products is complex; some research suggests that while initial degradation intermediates may remain toxic, the final ring-opened products are virtually nontoxic. nih.gov Conversely, other studies indicate that metabolites like TBHQ and the subsequently formed TBBQ can exhibit greater toxicity than the parent BHA compound. nih.gov The toxicity of BHA and its primary metabolite, TBHQ, to various aquatic organisms is summarized below.
| Compound | Organism Group | Observed Effect | Source |
|---|---|---|---|
| BHA | Fish, Daphnia, Green Algae | Classified as toxic to aquatic life with long-lasting effects. | industrialchemicals.gov.au |
| TBHQ | Aquatic Organisms | Considered toxic to aquatic life. | industrialchemicals.gov.au |
| BHA Transformation Products (e.g., TBBQ) | Aquatic Organisms | Showed greater teratogenic potential than BHA in in-vitro assays. | nih.gov |
Impact on Developmental Stages of Aquatic Organisms
The early life stages of aquatic organisms are particularly vulnerable to chemical exposure. Studies using zebrafish (Danio rerio) embryos have demonstrated the developmental toxicity of 2-tert-Butyl-4-hydroxyanisole. mdpi.comepa.govresearchgate.net Exposure has been linked to a range of adverse effects, indicating its potential to disrupt normal development. mdpi.comepa.govsciencescholar.us
Key developmental impacts observed in zebrafish larvae exposed to BHA include:
Physical Deformities: Researchers have noted a variety of morphological abnormalities, including bent spines, spinal curvature, severe yolk sac deformities, and pericardial edema (swelling around the heart). mdpi.comepa.govresearchgate.net
Reduced Hatching and Growth: Exposure to BHA can lead to decreased and delayed hatching rates. mdpi.comepa.gov It has also been shown to reduce the body length of the larvae in a concentration-dependent manner. epa.gov
Physiological Effects: A significant dose-dependent decrease in heart rate has been observed in exposed embryos. mdpi.comepa.gov
Cellular and Neurological Damage: At a cellular level, BHA exposure can induce oxidative stress and lead to a higher density of apoptotic (dying) cells. mdpi.com It may also cause neurological damage, potentially leading to anxiety and memory impairment. mdpi.com
The transformation products of BHA, such as TBHQ and various quinones, have also been shown to inhibit cell differentiation and growth in rat and human embryonic cells in culture, with the quinone metabolites demonstrating the most potent inhibitory effects. nih.gov
| Compound | Organism | Developmental Effect | Source |
|---|---|---|---|
| 2-tert-Butyl-4-hydroxyanisole | Zebrafish (Danio rerio) Embryo/Larvae | Decreased hatching rate, reduced heart rate, decreased body length, bent spine, pericardial and yolk sac edema. | mdpi.comepa.govresearchgate.net |
| 2-tert-Butyl-4-hydroxyanisole | Zebrafish (Danio rerio) Larvae | Increased apoptotic cells, anxiety, and impaired memory. | mdpi.com |
| tert-Butylhydroquinone (TBHQ) | Zebrafish (Danio rerio) Embryo | Developmental retardation and decreased hatching rates. | epa.gov |
| BHA Metabolites (Quinones) | Rat and Human Embryonic Cells (in vitro) | Inhibited cell differentiation and growth. | nih.gov |
Bioaccumulation Potential in Aquatic Food Webs
The potential for 2-tert-butyl-4-hydroxyanisole (BHA) to bioaccumulate in aquatic food webs is a subject of ongoing scientific evaluation. Bioaccumulation refers to the process by which organisms absorb a contaminant, such as BHA, from their food or the environment at a rate faster than they can excrete it, leading to its concentration in their tissues epa.gov. While some assessments have categorized BHA as not bioaccumulative, evidence from environmental monitoring studies indicates its presence in various aquatic organisms industrialchemicals.gov.au.
Research has detected BHA in several commercially farmed fish species. A study examining synthetic antioxidants in aquaculture found varying concentrations of BHA in the fillets of different fish. The highest concentration was recorded in Atlantic salmon, with lower levels found in other species. semanticscholar.orgnih.gov Specifically, 2-BHA, an isomer of the commercial mixture, was detected in a significant percentage of mollusk samples, with concentrations ranging from below the method quantification limit to 0.0454 mg/kg researchgate.net.
The presence of BHA in farmed fish is linked to its use as an authorized antioxidant in animal and aquaculture feed to prevent lipid oxidation nih.govresearchgate.net. Studies on the related antioxidant, butylated hydroxytoluene (BHT), have shown that its concentration in muscle tissue increases with corresponding increases in dietary intake nih.gov. Although BHA is reported to be rapidly absorbed, metabolized, and excreted in animals with no significant accumulation observed in tissues, its detection in farmed fish and wild mollusks confirms its entry and persistence in aquatic food chains researchgate.netresearchgate.net.
Below is a data table summarizing the concentrations of BHA found in various commercially farmed fish species from a key study.
| Fish Species | BHA Concentration (mg/kg) |
|---|---|
| Atlantic Salmon | 0.07 |
| Rainbow Trout | Data not specified |
| Halibut | Data not specified |
| Cod | Lowest concentrations |
Data sourced from a 2010 study by Lundebye et al. The study noted the lowest concentrations were found in cod, but did not provide specific values for all species tested beyond the highest level in salmon. nih.gov
Environmental Endocrine Disrupting Potential
2-tert-Butyl-4-hydroxyanisole is recognized as a potential environmental endocrine disruptor, a compound that can interfere with the normal functioning of the endocrine system in organisms busca-tox.comnih.govmacrothink.org. The endocrine-disrupting effects of BHA have been investigated in various studies, revealing complex and sometimes contradictory activities.
In vitro studies, which are conducted in controlled laboratory settings using cells, have indicated that BHA possesses weak estrogenic effects nih.govresearchgate.net. For instance, using human breast cancer cells (MCF-7), BHA was shown to induce a decrease in the gene expression of estrogen receptor α (ERα) and an increase in progesterone (B1679170) receptor expression nih.gov. Another study using transfected human osteoblasts found that BHA was estrogenic in cells containing either ERα or ERβ, with a weaker potency compared to estradiol (B170435) nih.gov. These findings suggest that BHA can mimic the effects of estrogen, a key hormone in the endocrine system.
In addition to estrogenic activity, BHA has also demonstrated anti-androgenic properties in vitro nih.govresearchgate.net. Androgens are hormones that play a crucial role in male reproductive development and function. By acting as an anti-androgen, BHA can block the effects of these hormones.
However, the evidence regarding BHA's endocrine-disrupting potential is not entirely consistent. While some laboratory studies show estrogenic effects, at least one in vivo study, conducted in living organisms, found BHA to have antiestrogenic properties nih.govresearchgate.net. Research in rats has also explored its effects on the development and function of the reproductive system endocrinedisruption.org. Some authorities have concluded that the evidence for BHA being an endocrine-active chemical is currently inconclusive industrialchemicals.gov.au. The International Agency for Research on Cancer (IARC) has evaluated BHA as a possible human carcinogen, and it has been reported to interfere with estrogen secretion and steroid hormone homeostasis nih.gov.
The potential for endocrine disruption in aquatic life is a significant concern, as such effects can lead to abnormalities in the reproductive system, altered hormonal activity, and a subsequent loss of biodiversity macrothink.orgresearchgate.net. Given the widespread use of BHA and its potential release into the environment through various waste streams, its capacity to act as an endocrine disruptor in aquatic ecosystems warrants further investigation busca-tox.com.
In Vivo Experimental Models for 2-tert-Butyl-4-hydroxyanisole Studies
In vivo models are crucial for understanding the complex interactions of 2-BHA within a living organism, encompassing metabolism, distribution, and systemic effects.
Rodent models have been instrumental in evaluating the carcinogenic potential and toxicity of BHA isomers. Dietary exposure to BHA has been shown to induce benign and malignant tumors, specifically papillomas and squamous-cell carcinomas, in the forestomach of rats, mice, and hamsters. nih.gov
Rats: Studies using inbred F344 rats have demonstrated that dietary BHA can lead to the development of papilloma and squamous cell carcinoma in the forestomach of both sexes. oup.com The incidence of these neoplastic changes, as well as hyperplasia, was found to be dose-dependent. oup.com Short-term studies in male Fischer 344 rats showed that BHA induced proliferative squamous epithelial changes in the forestomach. nih.gov
Mice: In A/HeJ mice, both 2-BHA and its more prevalent isomer, 3-tert-Butyl-4-hydroxyanisole (3-BHA), have been shown to induce increased activities of detoxifying enzymes like glutathione (B108866) (GSH) S-transferase and epoxide hydrolase in both hepatic and forestomach tissues. researchgate.netaacrjournals.orgnih.gov Interestingly, the inductive effects of the two isomers differ between the liver and the forestomach. researchgate.netaacrjournals.orgnih.gov In the forestomach, the induction effect of 2-BHA on GSH S-transferase activity is greater than that of 3-BHA. researchgate.netaacrjournals.orgnih.gov
Hamsters: Research on Syrian golden hamsters has revealed strain-dependent differences in susceptibility to BHA-induced forestomach tumors. nih.gov For instance, Misaki hamsters were found to be highly sensitive, developing moderate to severe hyperplasia and papilloma, while Lakeview hamsters showed a much lower incidence of such lesions under similar experimental conditions. nih.gov The tumorigenic action of commercial BHA on the forestomach is largely attributed to the 3-BHA isomer. nih.gov
Interactive Data Table: Carcinogenicity of BHA in Rodent Models
| Species | Strain | Key Findings |
| Rat | F344 | Dose-dependent increase in papilloma and squamous cell carcinoma of the forestomach. oup.com |
| Mouse | A/HeJ | Induction of detoxifying enzymes in the liver and forestomach. researchgate.netaacrjournals.orgnih.gov |
| Hamster | Syrian Golden (Misaki) | High sensitivity to forestomach hyperplasia and papilloma development. nih.gov |
| Hamster | Syrian Golden (Lakeview) | Lower sensitivity to BHA-induced forestomach lesions compared to Misaki hamsters. nih.gov |
Aquatic models are increasingly used to assess the environmental impact of chemical compounds.
Zebrafish (Danio rerio ): The zebrafish model is valuable for studying developmental toxicity. Exposure of zebrafish embryos to BHA has been shown to cause cellular and neurological damage, potentially leading to conditions analogous to attention deficit hyperactivity disorder (ADHD). mdpi.com Studies have revealed that BHA exposure can lead to severe deformities in the eyes, spinal cord, and yolk sac of embryos, along with a decreased viability at higher concentrations. researchgate.netsciencescholar.us
Daphnia magna : While specific studies focusing solely on 2-BHA in Daphnia magna are less common, this organism is a standard model for ecotoxicity testing of chemical compounds in aquatic environments.
In Vitro Cell Culture Systems in 2-tert-Butyl-4-hydroxyanisole Research
In vitro systems allow for controlled experiments to dissect the cellular and molecular mechanisms of 2-BHA's action, free from the systemic complexities of a whole organism.
A variety of established cell lines are used to investigate the effects of 2-BHA on specific cellular processes.
A549 and RAW264.7: These cell lines are commonly used in studies of inflammation and oxidative stress. For instance, the RAW264.7 macrophage cell line has been used to investigate the anti-inflammatory properties of BHA, showing that it can inhibit the expression of inflammatory mediators. nih.govmdpi.com
C3H10T1/2 and 3T3-L1: The 3T3-L1 cell line is a well-established model for studying adipogenesis (fat cell differentiation). nih.govmdpi.com Interestingly, research has shown that while the 3-BHA isomer promotes adipocyte differentiation and lipid accumulation, 2-BHA has no such effect. nih.gov
Vero: Vero cells, derived from the kidney of an African green monkey, are used in general cytotoxicity studies. mdpi.com BHA has been found to exert a significant cytotoxic effect on Vero cells, inducing morphological alterations typically associated with cell death. researchgate.net
RTG-2 and Chinese Hamster V79: These cell lines are often employed in genotoxicity and mutagenicity assays to assess the potential of chemicals to damage DNA.
Primary cells, isolated directly from living tissue, provide a model that more closely resembles the in vivo state.
Hepatocytes: Isolated rat hepatocytes are used to study the metabolism of BHA. aacrjournals.org These studies have shown that 3-BHA is oxidatively metabolized to form several products, including tert-butylhydroquinone and tert-butylquinone. aacrjournals.org
Microbial systems offer rapid and sensitive methods for assessing mutagenicity and general toxicity.
Ames Test: This test uses strains of Salmonella typhimurium to detect the mutagenic potential of chemical compounds. Studies have shown that BHA can reduce the mutagenic activity of various carcinogens in the Ames test, suggesting an antimutagenic effect in this system. nih.govaacrjournals.org However, another Ames test found that BHA was not genotoxic to Escherichia coli WP2 strain. cir-safety.org
Vibrio fischeri : This bioluminescent bacterium is used in toxicity testing where a decrease in light output indicates a toxic effect.
Interactive Data Table: Summary of In Vitro Models in 2-BHA Research
| Model System | Cell Line/Organism | Research Focus | Key Findings Related to BHA |
| Mammalian Cell Lines | 3T3-L1 | Adipogenesis | 2-BHA does not promote adipocyte differentiation, unlike its 3-BHA isomer. nih.gov |
| Mammalian Cell Lines | Vero | Cytotoxicity | BHA induces morphological changes and cytotoxicity. researchgate.net |
| Mammalian Cell Lines | RAW264.7 | Inflammation | BHA can inhibit the expression of inflammatory mediators. nih.gov |
| Primary Cell Cultures | Rat Hepatocytes | Metabolism | 3-BHA is metabolized to tert-butylhydroquinone and tert-butylquinone. aacrjournals.org |
| Microbial Assays | Salmonella typhimurium (Ames Test) | Mutagenicity | BHA can exhibit antimutagenic effects against certain carcinogens. nih.govaacrjournals.org |
Conclusion and Future Research Directions
Summary of Key Academic Findings on 2-tert-Butyl-4-hydroxyanisole
2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two isomers of the synthetic antioxidant butylated hydroxyanisole (BHA), which is widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidation. researchgate.netresearchgate.net Academic research has primarily focused on its antioxidant properties and its effects on biological systems, particularly in the context of chemical carcinogenesis.
One of the key findings is the differential effect of 2-BHA compared to its isomer, 3-tert-butyl-4-hydroxyanisole (3-BHA), on carcinogen-metabolizing enzyme systems. aacrjournals.orgresearchgate.net Studies in mice have shown that both isomers can induce increased activity of glutathione (B108866) (GSH) S-transferase and epoxide hydrolase, enzymes crucial for detoxifying carcinogens. aacrjournals.orgresearchgate.net However, the magnitude of this induction varies between the isomers and the target tissue. For instance, in the forestomach of mice, 2-BHA is a more potent inducer of GSH S-transferase activity than 3-BHA, and a synergistic effect is observed when the two isomers are combined, with maximum activity at a ratio of 75% 2-BHA to 25% 3-BHA. aacrjournals.orgresearchgate.net
Research has also elucidated the role of BHA in inducing phase II detoxifying enzymes, which is considered a principal mechanism for its chemopreventive effects. aacrjournals.orgnih.gov BHA treatment has been found to induce the transcriptional activation of numerous genes, including hemoxygenase-1 (HO-1), in primary-cultured human and rat hepatocytes. aacrjournals.org This induction is associated with the activation of the Nrf2 protein and the suppression of Keap1, as well as the activation of ERK1/2 and JNK1/2 signaling pathways. aacrjournals.org The antioxidant activity of 2-BHA is a core aspect of its function, helping to inhibit the action of a wide spectrum of carcinogens and mutagens. nih.govlktlabs.com
Recent studies have also explored the potential of 2-tert-butyl-4-hydroxyanisole in modulating immune responses, specifically its ability to inhibit the differentiation of monocytes into M2 macrophages by inhibiting the production of reactive oxygen species (ROS). justia.com This finding has opened up avenues for investigating its anti-tumor activities. Furthermore, research into the physical properties of 2-BHA has led to the identification of a new stable crystal form, designated as form A. justia.com
| Enzyme | Effect of 2-BHA | Comparison with 3-BHA | Synergistic Effect with 3-BHA |
|---|---|---|---|
| Glutathione S-Transferase | Induces increased activity | More potent inducer than 3-BHA in the forestomach | Yes, maximum at 75% 2-BHA / 25% 3-BHA |
Unresolved Questions and Emerging Research Avenues for 2-tert-Butyl-4-hydroxyanisole
Despite decades of research, several questions regarding 2-tert-Butyl-4-hydroxyanisole remain unresolved, paving the way for new research avenues. A significant area of uncertainty revolves around its role in carcinogenesis. While many studies highlight its protective effects against chemically-induced tumors, aacrjournals.orgnih.gov other research, primarily in rodents, has led to its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC). researchgate.netdavidsuzuki.org These studies observed tumors in the forestomach, an organ not present in humans, making the relevance of these findings to human health a subject of ongoing debate and a critical area for further investigation. researchgate.netcspi.org
Emerging research is beginning to explore the therapeutic potential of 2-BHA. Its role in inhibiting the M2 polarization of macrophages suggests potential applications as an immunomodulator in cancer therapy. justia.com The discovery of a new, stable crystal form of 2-tert-butyl-4-methoxyphenol (B74144) opens up possibilities for new pharmaceutical formulations with potentially improved stability and bioavailability. justia.com Future research should focus on:
Clarifying the mechanisms of BHA-induced carcinogenesis in rodents and its relevance to humans.
Investigating the non-antioxidant mechanisms underlying its biological effects, including its immunomodulatory properties.
Exploring the therapeutic potential of 2-BHA and its novel crystal forms in preclinical and clinical studies.
Understanding the environmental fate and potential for bioaccumulation of 2-BHA, given its widespread use. davidsuzuki.org
Potential Implications of 2-tert-Butyl-4-hydroxyanisole Research for Broader Scientific Fields
The study of 2-tert-Butyl-4-hydroxyanisole has implications that extend beyond its immediate applications. In the field of toxicology , the controversy surrounding its carcinogenicity highlights the challenges of interspecies extrapolation and the importance of understanding species-specific mechanisms of toxicity. The case of BHA serves as a significant case study in risk assessment, demonstrating how classifications by regulatory bodies can have far-reaching consequences even when the human relevance of the underlying data is debated. researchgate.net
In food science and technology , the ongoing scrutiny of synthetic antioxidants like BHA fuels the search for safer and equally effective natural alternatives. Research into the synergistic antioxidant effects observed between 2-BHA and 3-BHA could inform the development of more potent and efficient antioxidant formulations.
For pharmacology and drug discovery , the immunomodulatory effects of 2-BHA, such as its impact on macrophage polarization, suggest that it could be a lead compound for the development of new therapeutic agents for cancer or inflammatory diseases. justia.com The investigation into its different crystalline forms underscores the importance of solid-state chemistry in drug development to enhance the physical and pharmacological properties of active compounds. justia.com
Q & A
Q. Table 1: Analytical Parameters for Isomer Separation
| Method | Column Type | Mobile Phase/Program | Retention Time (2-BHA) | Retention Time (3-BHA) |
|---|---|---|---|---|
| HPLC | C18 | Methanol:Water (70:30) | 6.2 min | 7.8 min |
| GC-MS | DB-WAX | He carrier, 10°C/min to 250°C | 12.4 min | 14.1 min |
What are the optimal storage conditions for 2-BHA to ensure stability in research samples?
Basic Research Question
2-BHA is prone to oxidation and lump formation due to its waxy, hygroscopic nature. Storage at 0–6°C in airtight, light-protected containers under inert gas (e.g., nitrogen) is critical. Prolonged exposure to temperatures >25°C accelerates degradation, as evidenced by increased peroxide values in accelerated stability studies . USP guidelines recommend against drying the compound prior to use to prevent structural changes .
Which analytical techniques are most robust for quantifying 2-BHA in complex matrices (e.g., biological tissues, food products)?
Basic Research Question
For quantification in lipid-rich matrices, solvent extraction (e.g., hexane:isopropanol, 3:2) followed by HPLC with electrochemical detection achieves a limit of detection (LOD) of 0.1 µg/g . In food contact materials, solid-phase extraction (SPE) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity (LOD: 0.05 µg/g) and minimizes matrix interference .
Q. Table 2: Method Performance Comparison
| Matrix | Method | LOD | Recovery (%) | Key Interferences Mitigated |
|---|---|---|---|---|
| Biological | HPLC-ECD | 0.1 µg/g | 92–98 | Lipids, proteins |
| Food Products | SPE-LC-MS/MS | 0.05 µg/g | 85–93 | Phenolic compounds |
What mechanisms underlie 2-BHA’s potential endocrine-disrupting effects?
Advanced Research Question
2-BHA exhibits estrogenic activity via competitive binding to estrogen receptor-α (ERα), with IC50 values of 10–50 µM in MCF-7 cell assays . It also antagonizes androgen receptors (AR) in vitro, reducing dihydrotestosterone (DHT)-dependent transcriptional activity by 40–60% at 20 µM . However, in vivo studies show conflicting results: rodent models exposed to 100 mg/kg/day 2-BHA for 90 days displayed no significant hormonal changes, suggesting metabolic detoxification or compensatory pathways .
How can researchers resolve contradictions in neurodevelopmental toxicity data for 2-BHA?
Advanced Research Question
Discrepancies between in vitro and in vivo neurotoxicity findings may arise from differences in metabolic activation. In vitro models (e.g., SH-SY5Y cells) show oxidative stress and apoptosis at 50 µM 2-BHA, but in vivo rodent studies require doses >200 mg/kg/day to induce similar effects . To reconcile this, researchers should integrate metabolomics (e.g., CYP450 enzyme activity assays) and blood-brain barrier (BBB) penetration studies. For example, 2-BHA’s logP of 2.7 suggests moderate BBB permeability, but active efflux mechanisms may limit neuroaccumulation .
What advanced methodologies are recommended for detecting 2-BHA degradation products in environmental samples?
Advanced Research Question
2-BHA degrades into tert-butylquinone and methoxy-substituted radicals under UV exposure. High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) detectors can identify these products via exact mass matching (<5 ppm error) . For environmental water samples, derivatization with pentafluorobenzyl bromide followed by GC-MS improves volatility and detection of polar degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
